molecular formula C12H11NOS B2831938 [3-[(Pyridin-4-yl)thio]phenyl]methanol CAS No. 811801-42-0

[3-[(Pyridin-4-yl)thio]phenyl]methanol

Cat. No.: B2831938
CAS No.: 811801-42-0
M. Wt: 217.29
InChI Key: DYLHUKMWPNMFAT-UHFFFAOYSA-N
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Description

[3-[(Pyridin-4-yl)thio]phenyl]methanol is an organic compound that features a pyridine ring attached to a thiophenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(Pyridin-4-yl)thio]phenyl]methanol typically involves the reaction of 4-mercaptopyridine with a suitable benzyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-mercaptopyridine attacks the benzyl halide, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[3-[(Pyridin-4-yl)thio]phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-[(Pyridin-4-yl)thio]phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-[(Pyridin-4-yl)thio]phenyl]methanol involves its interaction with specific molecular targets. The thiophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to specific sites on proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: Similar structure but lacks the pyridine ring.

    Pyridine-4-thiol: Similar structure but lacks the phenyl group.

    Benzyl alcohol: Similar structure but lacks the thiophenyl and pyridine groups.

Uniqueness

[3-[(Pyridin-4-yl)thio]phenyl]methanol is unique due to the presence of both a pyridine ring and a thiophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-pyridin-4-ylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-9-10-2-1-3-12(8-10)15-11-4-6-13-7-5-11/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLHUKMWPNMFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811801-42-0
Record name [3-(pyridin-4-ylsulfanyl)phenyl]methanol
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